molecular formula C21H18FN3O5S2 B2642741 N-(3,5-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1105195-98-9

N-(3,5-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No.: B2642741
CAS No.: 1105195-98-9
M. Wt: 475.51
InChI Key: NJNOCDWJBILWGF-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, including a dimethoxyphenyl group, a fluorophenyl group, an oxadiazole ring, and a thiophene sulfonamide moiety

Preparation Methods

The synthesis of N-(3,5-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the key intermediates, such as the 3,5-dimethoxyphenyl and 3-fluorophenyl derivatives. These intermediates are then subjected to various reactions, including cyclization to form the oxadiazole ring and sulfonation to introduce the sulfonamide group. The final step involves the coupling of these intermediates under controlled conditions to yield the target compound .

Chemical Reactions Analysis

N-(3,5-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide undergoes several types of chemical reactions, including:

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, N-(3,5-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide stands out due to its unique combination of structural elements. Similar compounds include:

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O5S2/c1-25(15-10-16(28-2)12-17(11-15)29-3)32(26,27)18-7-8-31-19(18)21-23-20(24-30-21)13-5-4-6-14(22)9-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNOCDWJBILWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC(=C1)OC)OC)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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